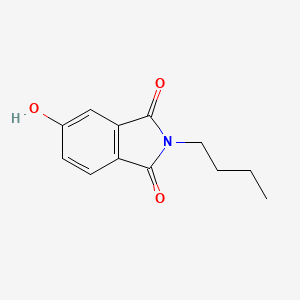

4-hydroxy-N-n-butylphthalimide

Description

Significance of Phthalimide (B116566) Derivatives as Pharmacophores and Chemical Scaffolds

Phthalimide derivatives represent a critical class of compounds in medicinal chemistry, largely due to their role as versatile pharmacophores and chemical scaffolds. nih.govresearchgate.net A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule responsible for its biological activity. The phthalimide structure, characterized by an isoindoline-1,3-dione core, provides a rigid and planar framework that can be readily modified with various substituents to interact with specific biological targets. ucl.ac.ukresearchgate.net This inherent structural feature makes it an excellent starting point, or scaffold, for the design and synthesis of new therapeutic agents. nih.govlongdom.org

The hydrophobicity of the phthalimide scaffold allows it to traverse biological membranes, a crucial property for drug efficacy. ucl.ac.ukresearchgate.net Furthermore, the imide group contains a hydrogen bonding subunit and an electron donor group, which are key features for molecular recognition and binding to biological receptors. ucl.ac.ukresearchgate.net The ability to systematically alter the substituents on the phthalimide ring or the imide nitrogen allows chemists to fine-tune the pharmacological properties of the resulting molecules, leading to the development of compounds with enhanced potency and selectivity. mdpi.com This adaptability has cemented the phthalimide scaffold as a "privileged" structure in drug discovery, meaning it is a molecular framework that is capable of binding to multiple, unrelated classes of protein targets. researchgate.net

Overview of Chemical and Biological Relevance of Phthalimides

The chemical and biological relevance of phthalimides is extensive, with derivatives exhibiting a wide array of pharmacological activities. nih.govucl.ac.uk Historically, the most well-known phthalimide derivative is thalidomide (B1683933), which, despite its tragic history, has been repurposed and has led to the discovery of new therapeutic applications for this class of compounds. longdom.orgresearchgate.net

Research has demonstrated that phthalimide derivatives possess a remarkable spectrum of biological activities, including:

Anti-inflammatory: Many phthalimide analogues have been synthesized as inhibitors of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses associated with autoimmune disorders. nih.gov

Anticancer: Derivatives have shown promise in targeting various cancer cell lines, including breast, colon, and liver cancer. researchgate.netmdpi.com

Antimicrobial: Phthalimides have exhibited antibacterial and antifungal properties against a range of pathogens. ucl.ac.ukresearchgate.net

Anticonvulsant: Certain phthalimide derivatives have been investigated for their potential in treating seizures. ucl.ac.uknih.gov

Immunomodulatory: Compounds like thalidomide and its analogues are known to modulate the immune system. longdom.orgnih.gov

Beyond their medicinal applications, phthalimides are valuable intermediates in organic synthesis, used in the preparation of various biologically active molecules and alkaloids. researchgate.netactascientific.com They also find use in materials science as components of polymers, dyes, and organic semiconductors. longdom.org The broad utility of phthalimides underscores their importance in both chemical research and the development of new technologies.

Position of 4-hydroxy-N-n-butylphthalimide within Phthalimide Research

This compound is a specific derivative within the broader phthalimide class. Its structure combines the core phthalimide scaffold with a hydroxyl (-OH) group at the 4-position of the aromatic ring and an n-butyl group attached to the imide nitrogen. The introduction of these specific functional groups can significantly influence the compound's chemical and biological properties.

The hydroxyl group can participate in hydrogen bonding and may alter the electronic properties of the aromatic ring, potentially enhancing its interaction with biological targets. The n-butyl group, being a hydrophobic alkyl chain, can affect the molecule's solubility and its ability to cross cell membranes.

While extensive research has been conducted on the broader phthalimide class, the specific research focus on this compound is more niche. However, its structural components are present in other well-studied phthalimide derivatives. For instance, N-substituted phthalimides, including N-n-butylphthalimide, have been investigated for their hypolipidemic activity. mdma.ch Specifically, N-n-butylphthalimide itself has been noted in these studies. mdma.ch The synthesis of related compounds, such as 4-hydroxyphthalimide and N-n-butyl-4-nitrophthalimide, has been described in the literature, indicating the chemical accessibility of this substitution pattern. scispace.comchemicalbook.com

The position of this compound in research can be seen as an example of the ongoing exploration of the vast chemical space occupied by phthalimide derivatives. The specific combination of the 4-hydroxy and N-n-butyl substituents offers a unique set of properties that could be exploited in various research areas, from medicinal chemistry to materials science. Further investigation is required to fully elucidate its potential biological activities and applications.

Interactive Data Tables

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

2-butyl-5-hydroxyisoindole-1,3-dione |

InChI |

InChI=1S/C12H13NO3/c1-2-3-6-13-11(15)9-5-4-8(14)7-10(9)12(13)16/h4-5,7,14H,2-3,6H2,1H3 |

InChI Key |

PLIJNIBPRLGRBM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)O |

Origin of Product |

United States |

Synthesis and Synthetic Methodologies for 4 Hydroxy N N Butylphthalimide and Its Analogues

Established Synthetic Pathways for Phthalimide (B116566) Core Structures

The construction of the phthalimide core is foundational to producing derivatives like 4-hydroxy-N-n-butylphthalimide. The most conventional and widely adopted strategy involves the dehydrative condensation of phthalic acids or, more commonly, phthalic anhydrides with primary amines at elevated temperatures. rsc.orgorganic-chemistry.org This method is valued for its simplicity and use of readily available starting materials.

Beyond this classical approach, a variety of alternative pathways have been developed to create functionalized phthalimides, which have been challenging to synthesize through traditional routes. rsc.orgresearchgate.net These alternative strategies, developed extensively between 2010 and 2021, include:

Carbonylative Cyclization: This involves the cyclization of aromatic amides or ortho-dihaloarenes in the presence of carbon monoxide. rsc.org

Cyclization of Isocyanates/Isocyanides: Arenes can undergo cyclization with isocyanates or isocyanides to form the phthalimide structure. rsc.org

Reactions Involving Maleimides: L-proline can catalyze a benzannulation reaction between α,β-unsaturated aldehydes and maleimides, proceeding through a [4+2] cycloaddition to yield functionalized phthalimides. researchgate.netorganic-chemistry.org

Many of these modern reactions are advantageous as they are often one-pot processes that utilize inexpensive catalysts and are environmentally benign. rsc.orgresearchgate.net

| Synthetic Method | Starting Materials | Key Features |

|---|---|---|

| Classical Condensation | Phthalic Anhydride (B1165640)/Acid + Primary Amine | Most common, simple, high temperature required. rsc.org |

| Carbonylative Cyclization | Aromatic Amides or o-Dihaloarenes + CO | Forms core via carbonylation. rsc.org |

| Maleimide Annulation | α,β-Unsaturated Aldehyde + Maleimide | Organocatalyzed (L-proline), proceeds via [4+2] cycloaddition. organic-chemistry.org |

| High-Temperature/Pressure H₂O/EtOH | o-Phthalic Acid + Amine | Clean method, affords pure crystals. rsc.orgresearchgate.net |

| Microwave-Assisted Synthesis | Phthalic Anhydride + Amino Acid | Rapid, high-yielding, solvent-free conditions. epa.gov |

Specific Synthesis of this compound

The specific synthesis of this compound can be achieved by applying the established condensation reaction. The logical precursors for this synthesis are 4-hydroxyphthalic acid or its corresponding anhydride, 4-hydroxyphthalic anhydride , and n-butylamine .

A general and environmentally friendly method for preparing N-substituted phthalimides involves the condensation of o-phthalic acid and an amine in a high-temperature, high-pressure mixture of water and ethanol (B145695) (H₂O/EtOH). rsc.org This approach often yields pure crystalline products directly. rsc.orgresearchgate.net Adapting this for the target molecule, 4-hydroxyphthalic acid would be reacted with n-butylamine in a 1:1 v/v H₂O/EtOH mixture under elevated temperature and pressure.

Alternatively, a method described for the synthesis of the parent N-butylphthalimide involves reacting phthalic anhydride and n-butylamine in water with a phase-transfer catalyst, followed by refluxing at 100-160°C. google.com This process could be adapted by substituting 4-hydroxyphthalic anhydride for phthalic anhydride to yield the desired product.

Another potential, though more indirect, route could be inferred from the synthesis of N-n-butyl-4-nitrophthalimide. chemicalbook.com This analogue is prepared by the nitration of N-n-butylphthalimide. A similar multi-step strategy could involve:

Synthesis of N-n-butylphthalimide from phthalic anhydride and n-butylamine.

Nitration to form N-n-butyl-4-nitrophthalimide.

Reduction of the nitro group to an amino group (4-amino-N-n-butylphthalimide).

Diazotization of the amino group followed by hydrolysis to yield the final this compound.

Derivatization and Functionalization Strategies of this compound Analogues

The structure of this compound offers several sites for derivatization to create a library of analogues. The key functional groups for modification are the hydroxyl group on the aromatic ring and the N-butyl chain.

O-Alkylation and O-Acylation: The phenolic hydroxyl group is a prime target for modification. It can readily undergo etherification (O-alkylation) or esterification (O-acylation) reactions using appropriate alkyl halides or acyl chlorides/anhydrides under basic conditions. This allows for the introduction of a wide variety of functional groups, altering the molecule's steric and electronic properties.

Modification of the N-Alkyl Chain: The N-n-butyl group can be replaced by a wide range of other alkyl or aryl groups by starting the initial synthesis with a different primary amine. This allows for systematic variation of the substituent attached to the nitrogen atom.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the phthalimide core can undergo further electrophilic substitution reactions, such as halogenation or nitration, although the position of substitution would be directed by the existing hydroxyl and carbonyl groups.

N-Arylation: General methods for the N-arylation of phthalimides have been developed, which could be applied to analogues where the nitrogen is unsubstituted (i.e., NH-phthalimides). nih.gov

Advanced Synthetic Approaches for Phthalimide Derivatives (e.g., Solid-Phase Synthesis, Copper(II)-Dioxygen Facilitated Methods)

Modern synthetic chemistry has introduced advanced methodologies that offer greater efficiency, milder reaction conditions, and access to a broader range of derivatives.

Copper(II)-Dioxygen Facilitated Methods: Copper-catalyzed reactions have emerged as powerful tools for phthalimide synthesis. One notable method utilizes a Cu(II) system with dioxygen (O₂) as an oxidant to synthesize phthalimides. nih.govfrontiersin.orgnih.gov For example, N-substituted phthalimides can be synthesized from 1-indanones and aryl/alkyl amines with a CuO₂ catalyst. nih.gov This reaction involves C-C bond cleavage and C-N bond formation, with O₂ acting as a green oxygen source. nih.gov Another copper-catalyzed approach involves the oxidation of arene-fused cyclic amines. nih.gov These methods are valued for their use of inexpensive copper catalysts and environmentally friendly oxidants. nih.govfrontiersin.org

| Advanced Method | Catalyst/System | Key Features and Advantages |

|---|---|---|

| Copper(II)-Dioxygen Facilitated | Cu(II) / O₂ | Uses an inexpensive metal catalyst and a green oxidant; proceeds under mild conditions. nih.govfrontiersin.org |

| Palladium-Catalyzed Oxidative Carbonylation | Palladium Catalyst | High atom- and step-economy in a one-pot reaction from readily available materials. organic-chemistry.org |

| Metal-Free Photoredox Catalysis | Visible Light | Proceeds under mild, metal-free conditions via a radical addition pathway. organic-chemistry.org |

| Aryne Multicomponent Reactions | Transition-metal-free | Reacts arynes, isocyanides, and CO₂ to form N-substituted phthalimides under mild conditions. organic-chemistry.org |

Solid-Phase Synthesis: While not specifically detailed in the provided search results for phthalimides, solid-phase synthesis is a well-established advanced methodology for the high-throughput synthesis of compound libraries. In this approach, a starting material is attached to a solid polymer support, and subsequent reactions are carried out. Products are isolated by simple filtration and washing, and the final compound is cleaved from the support. This technique could be adapted for phthalimide analogues, for instance, by anchoring a substituted phthalic acid to a resin and then reacting it with a diverse set of amines to rapidly generate a library of N-substituted derivatives.

Other Advanced Methods:

Palladium-Catalyzed Synthesis: Palladium catalysts can be used in oxidative carbonylation reactions to build the phthalimide core with high atom economy. organic-chemistry.org

Nickel-Catalyzed Synthesis: Nickel catalysts have been reported for the coupling of isocyanates with ortho-iodobenzenes. nih.gov

Metal-Free Approaches: Recent developments include transition-metal-free multicomponent reactions involving arynes, isocyanides, and carbon dioxide, as well as photoredox-catalyzed reactions that proceed under mild conditions using visible light. organic-chemistry.org

Spectroscopic Characterization and Structural Analysis of 4 Hydroxy N N Butylphthalimide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 4-hydroxy-N-n-butylphthalimide, both ¹H and ¹³C NMR spectroscopy are crucial for confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the phthalimide (B116566) ring, the protons of the n-butyl chain, and the hydroxyl proton. The aromatic protons would appear as a complex multiplet in the downfield region, typically between 7.0 and 8.0 ppm, due to the electron-withdrawing effect of the carbonyl groups and the influence of the hydroxyl substituent. The protons of the n-butyl group would show characteristic signals in the upfield region. The terminal methyl group (CH₃) would likely appear as a triplet, while the methylene (B1212753) groups (CH₂) adjacent to the nitrogen and the methyl group would also be triplets, and the central methylene group would be a multiplet. The hydroxyl proton would present as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbons of the phthalimide ring are expected to have the most downfield chemical shifts, typically in the range of 160-170 ppm. chemicalbook.com The aromatic carbons would resonate between 120 and 150 ppm, with the carbon atom attached to the hydroxyl group showing a characteristic shift. The carbons of the n-butyl chain would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 (multiplet) | 120 - 150 |

| C-OH | - | 150 - 160 |

| C=O | - | 160 - 170 |

| N-CH₂ | ~3.6 (triplet) | ~40 |

| N-CH₂-CH₂ | ~1.6 (multiplet) | ~30 |

| N-CH₂-CH₂-CH₂ | ~1.4 (multiplet) | ~20 |

| CH₃ | ~0.9 (triplet) | ~14 |

| OH | Variable (broad singlet) | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group, with the broadening resulting from hydrogen bonding. The carbonyl (C=O) groups of the phthalimide ring would exhibit strong, sharp absorption bands around 1700-1760 cm⁻¹. The exact position of these bands can be influenced by the electronic effects of the substituents on the aromatic ring. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the n-butyl group would be observed just below 3000 cm⁻¹. The C-N stretching vibration of the imide group would likely be found in the 1300-1400 cm⁻¹ region. For comparison, the IR spectrum of N-hydroxyphthalimide shows a broad OH stretch and carbonyl peaks, which supports these expected assignments. spectrabase.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 (broad) |

| Carbonyl (C=O) | C=O stretch | 1700 - 1760 (strong, sharp) |

| Aromatic C-H | C-H stretch | > 3000 |

| Aliphatic C-H | C-H stretch | < 3000 |

| Imide C-N | C-N stretch | 1300 - 1400 |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) could be used to determine the exact molecular formula. The fragmentation pattern would provide valuable structural information. For instance, in the related compound N-butylphthalimide, common fragments are observed at m/z 160 and 161, corresponding to the phthalimide radical cation and the protonated phthalimide, respectively. nih.gov For this compound, one would expect to see fragmentation pathways involving the loss of the n-butyl group, as well as cleavages related to the hydroxyl group and the phthalimide ring.

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Probing

Electronic absorption (UV-Vis) and fluorescence spectroscopy are techniques that provide insights into the electronic structure and photophysical properties of a molecule. The UV-Vis spectrum of this compound would be characterized by absorption bands in the ultraviolet and possibly the visible region, arising from π-π* and n-π* electronic transitions within the aromatic phthalimide system. The position and intensity of these bands are influenced by the substituents on the aromatic ring. The hydroxyl group, being an electron-donating group, would likely cause a red-shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted N-butylphthalimide.

Fluorescence spectroscopy can reveal information about the excited state properties of the molecule. Naphthalimide derivatives, which are structurally related to phthalimides, are known for their fluorescent properties. nih.gov this compound may also exhibit fluorescence, and its emission spectrum would be Stokes-shifted to a longer wavelength relative to its absorption spectrum. The fluorescence quantum yield and lifetime would be important parameters to characterize its emissive properties.

Advanced Spectroscopic Techniques in Mechanistic Studies (e.g., EPR, Raman Spectroscopy)

Advanced spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) and Raman spectroscopy can provide further details about the structure and reactivity of this compound, particularly in mechanistic studies.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is a technique specifically used for studying species with unpaired electrons, such as radicals. nih.govnih.gov While this compound itself is not a radical, it could potentially form radical species under certain conditions, for example, through oxidation of the hydroxyl group to a phenoxyl radical. EPR spectroscopy would be the ideal technique to detect and characterize such radical intermediates, providing information about their electronic structure and environment. Studies on polyimides have shown the formation of stable free radicals that can be investigated by EPR. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information about vibrational modes in a molecule, similar to IR spectroscopy. wayne.edu However, it is based on a different physical principle and has different selection rules. Raman spectroscopy can be particularly useful for studying the vibrations of the phthalimide ring and can provide complementary information to IR spectroscopy. Surface-Enhanced Raman Scattering (SERS) could be employed to study the molecule's interaction with metal surfaces. wayne.edu

X-ray Crystallography for Single-Crystal Structure Determination of Phthalimide Derivatives

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays through a single crystal of a compound, a detailed map of electron density can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For this compound, obtaining a suitable single crystal would allow for its complete structural elucidation by X-ray crystallography. The resulting crystal structure would confirm the connectivity of the atoms and provide detailed information about the conformation of the n-butyl chain and the planarity of the phthalimide ring. Furthermore, it would reveal the intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group and the carbonyl oxygens, which govern the crystal packing. The crystal structure of the related compound thalidomide (B1683933), an N-substituted phthalimide derivative, has been determined by X-ray crystallography, revealing a non-planar phthalimide residue. rsc.org Similar analyses of various N-substituted phthalimide derivatives have provided insights into their molecular packing and stability. plos.orgacs.org

Photophysical Properties and Photochemical Reactivity of 4 Hydroxy N N Butylphthalimide Analogues

Fluorescence Characteristics and Quantum Yield Determination

N-alkylphthalimides are generally characterized by weak fluorescence; however, the introduction of electron-donating substituents at the 4-position of the phthalimide (B116566) ring, such as hydroxyl or amino groups, can significantly enhance fluorescence. rsc.org These substituted derivatives often exhibit solvatochromism, where the fluorescence emission spectrum shifts depending on the polarity of the solvent. mdpi.com

The electronic excitation of 4-aminophthalimide (B160930) analogues leads to a substantial charge separation between the amino nitrogen and the carbonyl groups, creating an intramolecular charge transfer (ICT) state. researchgate.net This ICT state is highly sensitive to the surrounding environment, particularly the polarity and hydrogen-bonding capability of the solvent. researchgate.net For instance, in non-protic solvents, the dipole moment of the first excited singlet state of 4-aminophthalimide increases significantly from its ground state value. researchgate.net

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is also heavily influenced by the solvent. For N-adamantylphthalimides substituted with hydroxyl and methoxy (B1213986) groups at the 4-position, fluorescence quantum yields have been reported to range from 0.02 to 0.49. rsc.org This wide range underscores the sensitivity of the emissive properties to the molecular environment.

| Analogue Compound | Substituent at 4-position | Fluorescence Quantum Yield (ΦF) Range | Reference |

|---|---|---|---|

| N-Adamantylphthalimide Analogue | -OH, -OCH3 | 0.02 - 0.49 | rsc.org |

Photoinduced Electron Transfer (PET) Mechanisms (Singlet and Triplet Excited States)

Photoinduced electron transfer (PET) is a key photochemical process for phthalimide derivatives. The phthalimide moiety in its excited state is a potent electron acceptor. jcu.edu.au For 4-substituted analogues with electron-donating groups, PET can occur from both the singlet and triplet excited states. rsc.org

Upon photoexcitation, an electron can be transferred from a donor molecule or a donor part of the same molecule to the excited phthalimide core. The feasibility of PET can be estimated using the Rehm-Weller equation, which considers the excitation energy of the phthalimide and the redox potentials of the donor and acceptor. jcu.edu.au The limiting oxidation potential for an electron donor to transfer an electron to the first excited singlet state of a typical N-alkylphthalimide (E00 ≈ 3.8 eV) is approximately 2.4 V (vs. SCE). For the triplet excited state (E00 ≈ 3.1 eV), this value decreases to about 1.7 V (vs. SCE). jcu.edu.au

| Analogue Compound | Excited State | Estimated PET Rate Constant (s⁻¹) | Reference |

|---|---|---|---|

| 4-Methoxy-N-adamantylphthalimide carboxylate | Singlet | (2.0 ± 0.1) × 10⁹ | rsc.org |

| 4-Amino-N-adamantylphthalimide carboxylate | Singlet | (3.4 ± 1.0) × 10⁷ | rsc.org |

Triplet Excited State Characterization via Laser Flash Photolysis

Laser flash photolysis (LFP) is a powerful technique used to study short-lived transient species like triplet excited states. researchgate.net For many N-alkylphthalimides, intersystem crossing from the initially formed singlet excited state to the triplet state is a major deactivation pathway. However, the presence of electron-donating groups at the 4-position can alter this behavior.

LFP studies on 4-substituted N-adamantylphthalimides have shown that the population of the triplet excited state is less efficient for compounds bearing electron-donating groups compared to unsubstituted analogues. rsc.org This is consistent with the observation that these compounds are more fluorescent, as fluorescence and intersystem crossing are competing deactivation pathways for the singlet excited state.

Transient absorption studies on 4-aminophthalimide derivatives have been conducted to rationalize the dependence of their fluorescence quantum yield on the solvent. researchgate.net These LFP studies have indicated that the triplet state is not directly involved in the variations of fluorescence, suggesting that other non-radiative pathways, such as enhanced internal conversion in polar and protic media, are more dominant. researchgate.net In the case of N-substituted 4,5,6,7-tetrachlorophthalimides, the heavy atom effect enhances the intersystem crossing rate, allowing for the measurement of transient triplet absorption spectra, which show characteristic peaks in the 385–410 nm and 770–830 nm regions. nih.gov

Photochemical Reaction Pathways and Quantum Efficiency

Back electron transfer (BET): The radical ion pair can recombine, returning to the ground state without any net chemical change.

Protonation: The phthalimide radical anion can be protonated in the presence of a proton source.

Radical reactions: The radical generated from the donor (e.g., carboxyl radical from decarboxylation) can undergo further reactions. rsc.org

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the compound “4-hydroxy-N-n-butylphthalimide” to generate a detailed article that adheres to the provided outline.

The requested sections and subsections require in-depth mechanistic information on the biological interactions of this specific molecule, including its effects on cellular proliferation, apoptosis, key signaling cascades, and specific protein targets, as well as its anticonvulsant mechanisms.

Searches for "this compound" did not yield dedicated research studies that would provide the necessary details for the following sections of the requested article:

Mechanistic Research on Biological Interactions of Phthalimide Derivatives

Molecular Mechanisms of Anticonvulsant Activity

While general information exists for the broader class of "phthalimide derivatives," applying these findings to "4-hydroxy-N-n-butylphthalimide" would be speculative and would not meet the requirement of focusing solely on the specified compound. The strict adherence to the subject "this compound" as instructed prevents the inclusion of data from related but chemically distinct molecules.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on “this compound” that is structured around the requested detailed outline due to the absence of specific research on this compound in the public domain.

Sodium Channel Antagonism and Ion Channel Modulation

Research into the direct effects of this compound on specific ion channels is an emerging area. While detailed studies on this specific molecule are not extensively available, broader research on the phthalimide (B116566) pharmacophore provides foundational insights. Phthalimide derivatives have been computationally evaluated as potential sodium channel blockers. researchgate.net This line of inquiry is based on the structural similarities of some phthalimides to established anticonvulsant agents that are known to interact with neuronal voltage-dependent sodium channels. researchgate.net However, specific experimental data elucidating the direct antagonistic activity or modulatory effects of this compound on sodium or other ion channels has yet to be fully characterized in the available scientific literature.

Mechanistic Basis of Antimicrobial and Antifungal Activity

The phthalimide scaffold is a key feature in molecules exhibiting a wide range of antimicrobial and antifungal properties. Mechanistic studies suggest that these compounds can interfere with microbial growth and viability through various pathways, including the disruption of biofilms, inhibition of morphological transitions, and potential interactions with the cell membrane.

The antibacterial action of N-substituted phthalimides, such as N-butylphthalimide (NBP), has been demonstrated against both Gram-positive and Gram-negative bacteria. A primary mechanism identified is the potent inhibition of biofilm formation. NBP has been shown to effectively inhibit biofilms of uropathogenic Escherichia coli (Gram-negative), Staphylococcus epidermidis (Gram-positive), and Staphylococcus aureus (Gram-positive). researchgate.net

Phthalate esters, which are structurally related to phthalimides, have been shown to deconstruct the cell wall and membrane of Gram-negative bacteria. nih.gov These effects are also observed in Gram-positive bacteria, where exposure can lead to a wrinkled and distorted cell morphology, with fractures and perforations in the cell envelope, ultimately causing the leakage of cellular contents. nih.gov This suggests that disruption of the cell envelope is a potential antibacterial mechanism for this class of compounds.

Table 1: Biofilm Inhibition by N-butylphthalimide (NBP)

| Organism | Type | Effect |

|---|---|---|

| Escherichia coli (uropathogenic) | Gram-Negative | Effective biofilm inhibition researchgate.net |

| Staphylococcus epidermidis | Gram-Positive | Effective biofilm inhibition researchgate.net |

| Staphylococcus aureus | Gram-Positive | Effective biofilm inhibition researchgate.net |

The antifungal mechanisms of N-butylphthalimide (NBP) have been investigated, particularly against pathogenic yeasts of the Candida genus. NBP was identified as the most potent among several tested N-substituted phthalimides against Candida albicans. nih.gov Its antifungal activity is linked to several distinct mechanisms.

A key action of NBP is the inhibition of morphogenesis, a critical virulence factor for C. albicans. The compound markedly inhibits the transition from yeast to hyphal form and reduces cell aggregation in a dose-dependent manner. nih.gov This is accompanied by alterations in colony morphology. nih.gov At the molecular level, NBP significantly downregulates the expression of important genes associated with hyphal formation and biofilm development, namely ECE1, HWP1, and UME6. researchgate.net Studies on the related compound N-butylphthalide have shown that it can induce the accumulation of intracellular reactive oxygen species (ROS) and cause a loss in mitochondrial membrane potential in C. albicans. nih.govfrontiersin.org

Table 2: Antifungal Activity of N-butylphthalimide (NBP) against Candida Species

| Species | Finding | Concentration |

|---|---|---|

| Candida albicans | Minimum Inhibitory Concentration (MIC) | 100 µg/ml researchgate.net |

| Candida parapsilosis | Minimum Inhibitory Concentration (MIC) | 100 µg/ml researchgate.net |

| Candida albicans (fluconazole-resistant & sensitive) | Dose-dependent biofilm inhibition | 10–50 µg/ml researchgate.net |

While direct studies on this compound's effect on cell membranes are limited, research on related compounds provides strong evidence that the cell membrane is a key target. Phthalate esters have been observed to severely deconstruct the cell wall and membrane of bacteria. nih.gov In Gram-negative bacteria like Pseudomonas fluorescens, dimethyl phthalate (DMP) exposure disrupts the outer membrane's lipid asymmetry, increases membrane fluidity, and destroys the structural integrity of the lipid bilayer. nih.govfrontiersin.org In Gram-positive bacteria such as Staphylococcus aureus, DMP can cause significant distortion, fractures, and perforations in the cell envelope, leading to the leakage of cytoplasmic contents. nih.gov

Furthermore, studies on other naphthalimide derivatives have shown that they effectively disrupt the bacterial membrane, causing leakage of cytoplasmic contents and a loss of metabolic activity. nih.gov For antifungal action, the mechanism of some phthalimide aryl esters has been linked to interactions with the fungal cell membrane; their minimum inhibitory concentration (MIC) values increase significantly in the presence of exogenous ergosterol, suggesting that the compound targets the ergosterol in the fungal cell membrane. nih.govresearchgate.net

Elucidation of Anti-inflammatory Mechanisms

The anti-inflammatory potential of phthalimide derivatives has been an area of significant scientific investigation. The mechanisms underlying these effects are often multifactorial, involving the modulation of key enzymatic pathways that are central to the inflammatory response.

Cyclooxygenase (COX) enzymes are key mediators of inflammation, responsible for the synthesis of prostaglandins. youtube.com The phthalimide structure is a recognized scaffold for the development of COX inhibitors. Research has shown that several N-substituted phenylphthalimide derivatives possess COX-inhibitory activity. nih.gov These studies, which evolved from structural development based on thalidomide (B1683933), demonstrate that the phthalimide framework can be modified to achieve varying degrees of selectivity for COX subtypes. nih.gov

While direct enzymatic assays on this compound are not widely reported, computational studies have supported the potential for phthalimide derivatives to act as COX inhibitors. researchgate.net The design of novel aminoacetylenic tetrahydrophthalimide analogues has also been pursued to create novel COX inhibitors, indicating the versatility of the phthalimide core in targeting this enzymatic pathway. researchgate.net The inhibition of COX enzymes, particularly the inducible COX-2 isoform which is up-regulated during inflammation, represents a plausible mechanism for the anti-inflammatory effects observed with certain phthalimide compounds. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-butylphthalimide (NBP) |

| Dimethyl phthalate (DMP) |

| Ergosterol |

| Thalidomide |

Other Investigated Molecular Biological Interactions of Phthalimide Derivatives

While direct mechanistic studies on this compound are limited in publicly available scientific literature, extensive research on the broader class of phthalimide derivatives has elucidated various molecular mechanisms underlying their biological activities. This article focuses on the reported mechanistic research for these derivatives, providing insights into how modifications to the phthalimide scaffold, such as N-alkylation and aromatic ring substitution, influence their interactions with biological targets.

Hypolipidemic Action Mechanisms

The phthalimide moiety has been identified as a key pharmacophore for hypolipidemic activity in rodents. nih.gov Research into N-substituted phthalimide derivatives has revealed that the nature of the substituent on the imide nitrogen is critical for this biological effect.

Structure-Activity Relationship:

Studies have demonstrated that the chain length of N-alkyl substituents significantly influences hypolipidemic efficacy. Compounds with substituents of four carbon atoms in length have shown optimal activity. nih.govsci-hub.se This suggests that an N-n-butyl group, as present in this compound, is favorable for this interaction. The type of functional group on the N-alkyl chain is also crucial; alkanoic acids, methyl ketones, and simple alkyl groups tend to confer activity, whereas hydroxy, amino, or carbethoxy groups can reduce it. nih.gov

Conversely, substitution on the aromatic part of the phthalimide ring, such as with an amino or nitro group, has been shown to lead to a loss of hypolipidemic activity. nih.gov This indicates that the electronic and steric properties of the benzene (B151609) ring are important for the interaction with the biological target.

While the precise molecular target for the hypolipidemic action of these phthalimide derivatives is not fully elucidated in the reviewed literature, the consistent structure-activity relationships point towards a specific binding interaction. It is suggested that these compounds may influence lipid metabolism, potentially through the modulation of enzymes such as Coenzyme A Ligases. nih.gov A series of N-aryl- and N-(1,2,4-triazol-yl)-phthalimides have also demonstrated the ability to significantly reduce plasma cholesterol and triglyceride levels in animal models. researchgate.netresearchgate.net

Table 1: Hypolipidemic Activity of Selected Phthalimide Derivatives

| Compound/Derivative Class | Key Findings |

|---|---|

| N-substituted phthalimides | The phthalimide moiety itself is implicated in hypolipidemic activity. nih.gov |

| N-alkyl phthalimides | Optimal activity observed with a chain length of four carbon atoms. nih.govsci-hub.se |

| N-substituted phthalimides with functional groups | Hydroxy, amino, or carbethoxy groups on the N-alkyl chain reduce activity. nih.gov |

| 3-amino or 3-nitro phthalimides | Substitution on the aromatic ring leads to a loss of activity. nih.gov |

Analgesic Mechanisms

Certain phthalimide derivatives have been investigated for their analgesic properties, with research pointing towards the inhibition of cyclooxygenase (COX) enzymes as a key mechanism. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition:

A number of cyclic imides have been designed as selective COX-2 inhibitors, a mechanism sought after for providing anti-inflammatory and analgesic effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.govbiomedgrid.com Molecular docking studies have been employed to understand the interaction between these phthalimide derivatives and the active site of the COX-2 enzyme. These in silico studies have shown that certain derivatives can bind within the active site of COX-2 in a manner similar to known selective inhibitors like SC-558. nih.gov

The binding is characterized by specific interactions, such as hydrogen bonding between moieties on the phthalimide derivative and key amino acid residues like His(90), Arg(513), and Gln(192) within the enzyme's active site. nih.gov This targeted inhibition of COX-2 is a well-established mechanism for analgesia, as it reduces the production of prostaglandins, which are key mediators of pain and inflammation.

In addition to COX inhibition, other studies have demonstrated the potent analgesic effects of novel phthalimide derivatives in animal models of pain, such as the acetic acid-induced writhing test. eijppr.comnih.govresearchgate.net While the precise mechanisms for all active compounds have not been fully elucidated, the consistent findings highlight the potential of the phthalimide scaffold in the development of new analgesic agents. biomedgrid.com

Table 2: Analgesic Activity and Mechanisms of Phthalimide Derivatives

| Compound/Derivative Class | Investigated Mechanism | Key Findings |

|---|---|---|

| Substituted cyclic imides | Selective COX-2 Inhibition | Potent and highly selective inhibition of COX-2 demonstrated. nih.gov |

| Phthalimide derivative 6a (as cited) | Molecular Docking with COX-2 | Binds to the active site, forming hydrogen bonds with His(90), Arg(513), and Gln(192). nih.gov |

Antiviral Mechanisms (e.g., Anti-HIV Replication)

The phthalimide scaffold has been explored for its potential as an antiviral agent, particularly against the Human Immunodeficiency Virus (HIV). The primary molecular target investigated in this context is the HIV-1 reverse transcriptase (RT) enzyme.

Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI):

HIV-1 RT is a crucial enzyme for the replication of the virus, as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function. nih.gov

Several studies have synthesized and evaluated phthalimide and tetrahydrophthalimide derivatives as potential NNRTIs. nih.govrsc.org While these investigations have established the phthalimide scaffold as a potential hydrophobic component of the "butterfly-shape" pharmacophore typical of NNRTIs, the antiviral activity of the synthesized compounds has been limited. nih.govresearchgate.net For instance, a series of N-substituted phthalimide derivatives screened for activity against HIV-1 and HIV-2 in MT-4 cells showed cytotoxicity but no significant anti-HIV activity. slideshare.net Similarly, some tetrahydrophthalimide derivatives exhibited only weak inhibition of HIV-1 RT at higher concentrations. nih.gov

Although potent anti-HIV phthalimide derivatives have yet to be identified, these studies provide a basis for the rational design of new compounds targeting the allosteric site of HIV-1 reverse transcriptase.

Table 3: Anti-HIV Activity of Phthalimide Derivatives

| Compound/Derivative Class | Target | Key Findings |

|---|---|---|

| N-substituted phthalimides | HIV-1 and HIV-2 replication | Exhibited cytotoxicity but no significant anti-HIV activity in MT-4 cells. slideshare.net |

| Tetrahydrophthalimide derivatives | HIV-1 Reverse Transcriptase | Showed weak inhibitory activity at a concentration of 20 μM. nih.gov |

Molecular Interactions for Anti-mycobacterial Activity

Phthalimide derivatives have emerged as a promising class of compounds in the search for new anti-mycobacterial agents to combat tuberculosis, caused by Mycobacterium tuberculosis. Mechanistic studies, particularly molecular docking, have been instrumental in identifying the potential molecular targets and understanding the interactions that drive their activity.

Inhibition of Key Mycobacterial Enzymes:

Enoyl-ACP Reductase (InhA): InhA is a critical enzyme in the mycobacterial fatty acid synthesis (FAS-II) pathway, which is essential for the production of mycolic acids, a major component of the mycobacterial cell wall. InhA is the primary target of the frontline anti-tubercular drug isoniazid. Molecular docking studies have shown that certain phthalimide-pyrimidine hybrid analogues can fit into the catalytic site of the InhA enzyme. thieme-connect.com The binding is stabilized by interactions with the NAD+ cofactor and key amino acid residues such as Tyr158. thieme-connect.com

DNA Gyrase B: DNA gyrase is a topoisomerase that is essential for DNA replication, repair, and transcription in bacteria. It is a validated target for antibacterial drugs. The B subunit (GyrB) contains the ATP-binding site. Docking experiments have explored the binding of phthalimide derivatives to the ATP-binding site of M. tuberculosis DNA gyrase B, suggesting that these compounds can interfere with the enzyme's function through a combination of hydrogen bonding and hydrophobic interactions. nih.gov

The structure-activity relationship studies highlight the importance of specific substitutions on the phthalimide scaffold for potent anti-mycobacterial activity. biomedgrid.comnih.gov Fluorinated phthalimide derivatives, for example, have shown significant activity. biomedgrid.com These findings underscore the potential of phthalimide derivatives as scaffolds for the development of new anti-tubercular agents that target essential mycobacterial enzymes. thieme-connect.comnih.govmdpi.comnih.gov

Table 4: Molecular Docking of Phthalimide Derivatives against Mycobacterial Targets

| Derivative Class | Target Enzyme | Key Interactions |

|---|---|---|

| Phthalimide-pyrimidine hybrids | Enoyl-ACP Reductase (InhA) | Interaction with NAD+ and Tyr158 at the catalytic site. thieme-connect.com |

Histone Deacetylase Inhibition Mechanisms

The inhibition of histone deacetylases (HDACs) has become a validated therapeutic strategy in oncology. nih.govmdpi.com Certain phthalimide derivatives have been identified as a novel class of HDAC inhibitors. nih.gov

Pharmacophore Model and Mechanism:

HDAC inhibitors typically consist of three key structural components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker that occupies the channel leading to the active site, and a "cap" group that interacts with the surface of the enzyme. mdpi.com

In the context of phthalimide-based HDAC inhibitors, the phthalimide structure can act as a novel linker domain and/or part of the cap structure. Hydroxamic acid is often incorporated as the ZBG. Structure-activity relationship studies have elucidated several key features for potent HDAC inhibition: nih.gov

N-substituent: The nature of the substituent on the phthalimide nitrogen is crucial for interacting with the hydrophobic surface recognition domain of the HDAC enzyme. For example, the introduction of a benzyl (B1604629) group at this position has been shown to significantly increase inhibitory activity compared to an unsubstituted N-atom.

Hydroxamic Acid Moiety: The presence of a hydroxamic acid group is a well-established requirement for effective zinc binding in the active site. turkjps.org

Linker Length: The distance between the zinc-binding N-hydroxyl group and the cap structure is important for optimal positioning within the enzyme's active site.

By inhibiting HDACs, these compounds can lead to an accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes, such as p21WAF1/CIP1. This can, in turn, induce cell cycle arrest, differentiation, and apoptosis in cancer cells. nih.govnih.govgsartor.org

Table 5: Structure-Activity Relationship of Phthalimide-based HDAC Inhibitors

| Structural Feature | Role in HDAC Inhibition |

|---|---|

| Phthalimide group | Can serve as a linker and/or cap structure. nih.gov |

| N-substituent (e.g., benzyl) | Interacts with the hydrophobic surface recognition domain of HDAC. |

| Hydroxamic acid | Acts as a zinc-binding group in the enzyme's active site. nih.gov |

DNA Binding Studies

The interaction of small molecules with DNA is a fundamental aspect of the mechanism of action for many anticancer and antimicrobial drugs. Phthalimide derivatives have been investigated for their ability to bind to DNA, with studies suggesting a non-covalent mode of interaction. nih.govtandfonline.comresearchgate.net

Groove Binding Interaction:

Due to their planar aromatic ring system and hydrophobicity, phthalimides are well-suited to interact with the grooves of the DNA double helix. tandfonline.com Spectroscopic techniques, including UV-Vis absorption, fluorescence, and circular dichroism, have been employed to study these interactions. The typical observation is a change in the spectral properties of the phthalimide derivative upon addition of DNA, which is indicative of binding.

Studies on various phthalimide derivatives have consistently pointed towards groove binding, specifically within the minor groove of the DNA. nih.govresearchgate.net This mode of interaction is analogous to that observed for clinically used phthalimide derivatives like thalidomide and its analogues. nih.gov Molecular docking simulations have further supported these findings, showing that phthalimide derivatives can recognize and bind to the minor groove of DNA duplexes. researchgate.net

The ability of phthalimides to act as DNA ligands is also influenced by their structural features. For instance, naphthalimide derivatives, which have a more extended aromatic system, have also been extensively studied as DNA intercalators and photocleaving agents. rsc.orgsemanticscholar.orgmdpi.com The nature of the side chains attached to the imide nitrogen can also modulate the DNA binding affinity and specificity. semanticscholar.org

Table 6: DNA Binding Characteristics of Phthalimide Derivatives

| Method | Key Findings |

|---|---|

| UV-Vis Spectroscopy | Spectral changes upon DNA addition suggest interaction, consistent with groove binding. nih.gov |

| Fluorescence Spectroscopy | Can be used to investigate electrostatic interactions with the DNA molecule. nih.gov |

Catalytic and Materials Science Applications of Phthalimide Scaffolds

N-Hydroxyphthalimide (NHPI) Mediated Organocatalysis

N-Hydroxyphthalimide (NHPI) has emerged as a highly efficient organocatalyst for various free-radical processes. researchgate.netnih.gov Its catalytic activity stems from its role as a precursor to the phthalimide (B116566) N-oxyl (PINO) radical, which is a potent hydrogen-abstracting species. nih.gov The catalytic cycle of NHPI is particularly effective in oxidation reactions, where it can be combined with different co-catalysts or initiators to generate the active PINO radical. nih.gov While many processes utilize transition-metal complexes, there is a significant drive towards developing metal-free protocols to align with the principles of green chemistry. nih.gov

The catalytic performance of NHPI can be tuned by introducing substituents on the phthalimide ring. Studies have investigated derivatives with both electron-withdrawing and electron-donating groups to modify the catalyst's reactivity. researchgate.net For instance, the introduction of an electron-donating group like 4-tert-butyl was found to enhance the catalytic activity in cumene (B47948) oxidation compared to the unsubstituted NHPI. researchgate.net This suggests that a 4-hydroxy substituent, also being an electron-donating group, could potentially enhance the catalytic efficiency of the N-hydroxyphthalimide scaffold.

The primary mechanism through which NHPI and its derivatives catalyze oxidation is Hydrogen Atom Transfer (HAT). The PINO radical, generated from the NHPI precursor, efficiently abstracts a hydrogen atom from a C-H bond of an organic substrate. nih.govnih.gov This step regenerates the N-hydroxy form of the catalyst and produces a carbon-centered radical on the substrate, which can then react further, typically with molecular oxygen in aerobic oxidations. nih.gov

The effectiveness of NHPI as a HAT mediator is linked to the bond dissociation enthalpy (BDE) of its O-H bond. researchgate.net This property allows the PINO radical to be a highly efficient hydrogen abstractor. nih.gov The process is so effective that NHPI has been shown to mediate HAT in hydrocarbon oxidations promoted by other systems, such as nonheme iron(IV)-oxo complexes, significantly increasing the reactivity. nih.gov The design of PINO-like catalysts focuses on modifying the phthalimide core to optimize HAT reactivity, stability, and solubility. nsf.gov

NHPI is widely applied as a catalyst for the aerobic oxidation of a diverse range of organic compounds. nih.gov These reactions use molecular oxygen as the ultimate oxidant, making them environmentally benign and economically attractive. nih.gov Substrates for NHPI-catalyzed aerobic oxidation include alkylaromatics, which can be selectively converted to valuable oxygenated derivatives like alcohols, aldehydes, and ketones. nih.gov

For example, NHPI has been successfully employed in the metal-free aerobic oxidation of toluene (B28343) to produce benzaldehyde, benzyl (B1604629) alcohol, and benzoic acid. nih.gov The reaction mechanism involves the activation of NHPI to the PINO radical, which initiates a chain of auto-oxidation reactions by abstracting a hydrogen atom from the toluene. nih.gov The resulting benzyl radical reacts with oxygen to form a benzyl peroxide radical, which then continues the chain reaction. nih.gov The choice of solvent and reaction conditions can significantly impact the selectivity of these oxidations. nih.gov Research has also explored immobilizing NHPI on solid supports, such as polystyrene, to create heterogeneous catalytic systems that can be easily separated and recycled. mdpi.com

Table 1: Examples of NHPI-Catalyzed Aerobic Oxidation

| Substrate | Catalyst System | Major Product(s) | Reference |

|---|---|---|---|

| Toluene | NHPI (metal-free) | Benzaldehyde, Benzoic Acid | nih.gov |

| Ethylbenzene | Polystyrene-supported NHPI / CoCl₂ | Acetophenone | mdpi.com |

| Cumene | Substituted NHPIs | Cumene hydroperoxide | researchgate.net |

| Aldehydes | NHPI | Carboxylic Acids | researchgate.net |

Role as Chemical Intermediates in Advanced Organic Synthesis

Phthalimide derivatives are fundamental building blocks in organic synthesis. N-substituted phthalimides, such as N-n-butylphthalimide, serve as crucial intermediates in the preparation of various compounds, particularly in the pharmaceutical industry. guidechem.com The phthalimide group acts as a masked primary amine, a strategy famously employed in the Gabriel synthesis of primary amines.

The synthesis of N-n-butylphthalimide itself can be achieved through methods such as the reaction of phthalic anhydride (B1165640) with n-butylamine. google.com This compound and its derivatives are used as precursors for more complex molecules. guidechem.com For instance, the synthesis of N-n-butyl-4-nitrophthalimide demonstrates how the phthalimide ring can be further functionalized to introduce other chemical handles, allowing for its incorporation into a wider array of target structures. chemicalbook.com Therefore, 4-hydroxy-N-n-butylphthalimide would be a valuable intermediate, providing a hydroxyl group that can be used for further synthetic transformations, such as ether or ester formation, or to modulate the electronic properties of the final molecule.

Applications in Organic Semiconductor Development and Polymer Chemistry

While the phthalimide moiety is utilized in polymer chemistry, specific applications of this compound in organic semiconductor development are not extensively documented in the current literature. The development of n-type organic semiconductors often involves molecules with significant π-conjugated systems and strong electron-withdrawing groups to facilitate electron transport. rsc.orgsigmaaldrich.com In this context, related structures like naphthalimides, which possess a more extended aromatic system, have been investigated as building blocks for organic semiconductor assemblies. bgu.ac.il The incorporation of phthalimide units into polymer backbones is a known strategy for creating polyimides, which are valued for their thermal stability. However, detailed research focusing on this compound for these specific material science applications is not prominent.

Use as Radiologically Acid Producing Agents

The application of this compound as a radiologically acid-producing agent, often referred to as a photoacid generator (PAG), is not well-established in the scientific literature. PAGs are compounds that generate acid upon exposure to radiation, such as UV light. This property is critical in applications like photolithography for the manufacturing of microelectronics. While various N-hydroxyimide derivatives have been explored for their photochemical properties, the specific use of this compound in this capacity has not been a significant focus of published research.

Structure Activity Relationship Sar Studies and Rational Design of Phthalimide Analogues

Correlating Structural Features with Biological and Chemical Activities

The biological activity of phthalimide (B116566) derivatives can be significantly altered by introducing different functional groups at various positions on the phthalimide ring system. The core structure itself is largely hydrophobic, which can enhance its ability to cross biological membranes. nih.gov SAR studies have demonstrated that the therapeutic potential of these compounds is highly dependent on the nature of the substituents on both the aromatic ring and, crucially, the imide nitrogen. researchgate.net

Table 1: Correlation of Structural Modifications with Biological Activities in Phthalimide Analogues

| Structural Modification | Position | Resulting Biological Activity |

|---|---|---|

| Introduction of heterocyclic moieties (e.g., pyrazole) | N-substituent | Enhanced antimicrobial and antitumor activities. researchgate.net |

| Addition of a free hydroxyl group | C-4 on phthalimide ring | Positively correlated with anti-inflammatory potential. |

| Variation of N-alkyl chain length | N-substituent | Influences lipophilicity and binding to target enzymes. |

| Aromatic substitution on N-phenyl ring | N-substituent | Can increase or decrease activity depending on the group (electron-donating vs. electron-withdrawing). nih.gov |

Impact of the 4-Hydroxyl Moiety on Molecular Function and Interactions

The presence of a hydroxyl (-OH) group at the C-4 position of the phthalimide aromatic ring is a key structural feature that can significantly influence the molecule's function. Research has shown that a free hydroxyl group at this position is positively associated with the anti-inflammatory potential of phthalimide derivatives.

Influence of the N-n-butyl Substituent on Molecular Profiles

The substituent attached to the imide nitrogen atom is a primary determinant of the physicochemical properties and biological activity of phthalimide derivatives. An N-n-butyl group, a four-carbon straight-chain alkyl substituent, imparts specific characteristics to the molecule.

Studies have indicated that substitution at the nitrogen position with an n-butyl group can lead to highly active compounds within a series of analogues, particularly in the context of hypolipidemic activity. nih.gov The n-butyl group significantly increases the lipophilicity (a measure of a compound's ability to dissolve in fats, oils, and lipids) of the molecule compared to derivatives with smaller alkyl chains or no substitution. This enhanced lipophilicity can improve pharmacokinetic properties, such as absorption and distribution, by facilitating passage across cellular membranes. mdpi.com

Computational and Synthetic Approaches for Rational Design of Novel Analogues

The development of novel phthalimide analogues is increasingly driven by rational design, which combines computational methods and advanced synthetic strategies to create molecules with desired therapeutic properties. nih.gov

Computational Approaches: Computational chemistry provides powerful tools for the in silico design and evaluation of new compounds before their synthesis. openmedicinalchemistryjournal.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For phthalimide derivatives, docking studies have been used to model interactions with targets like the TGF-β type I receptor kinase (ALK5) and the cytochrome bc1 complex. mdpi.comacs.org These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and can help prioritize which analogues to synthesize. researchgate.netmdpi.com

Virtual Screening: Large libraries of virtual compounds can be computationally screened against a specific biological target to identify potential "hits" with high binding affinity. nih.gov

Density Functional Theory (DFT): DFT calculations are employed to analyze the molecular properties of phthalimide derivatives, providing insights into their structural and energetic characteristics, which helps in understanding their activity. researchgate.net

Synthetic Approaches: Modern organic synthesis provides a versatile toolkit for constructing novel phthalimide analogues.

Molecular Hybridization: This involves strategically combining the phthalimide scaffold with other pharmacologically active moieties to create hybrid molecules with potentially enhanced or novel activities. nih.gov

Dehydrative Condensation: A foundational method involves the reaction of phthalic anhydride (B1165640) or its derivatives with a primary amine (such as n-butylamine) to form the phthalimide ring. mdpi.comorganic-chemistry.org

Metal-Catalyzed Reactions: Advanced methods, such as rhodium-catalyzed C-H activation, allow for the direct functionalization of the phthalimide structure in a controlled and efficient manner, enabling the synthesis of complex derivatives. rsc.org

These combined computational and synthetic strategies facilitate a more efficient and targeted drug discovery process, enabling the rational design of phthalimide analogues with optimized biological profiles. mdpi.com

Emerging Research Avenues and Future Perspectives in 4 Hydroxy N N Butylphthalimide Research

Exploration of Unconventional Molecular Mechanisms

Future research is anticipated to move beyond conventional reaction pathways to explore novel molecular mechanisms involving 4-hydroxy-N-n-butylphthalimide. One promising area of investigation is the influence of the 4-hydroxy and N-n-butyl substituents on the N-OH bond dissociation energy (BDE), which is a critical parameter in catalytic cycles, particularly in aerobic oxidation reactions. researchgate.net By analogy with other substituted N-hydroxyphthalimides, it is hypothesized that the electron-donating nature of the hydroxyl group could modulate the BDE, thereby fine-tuning the catalytic reactivity of the molecule. researchgate.net

Another unconventional avenue to be explored is the potential for this compound to participate in photostimulated reactions. Studies on the parent phthalimide (B116566) anion have shown its ability to react through a single electron transfer (S(RN)1) mechanism. thegoodscentscompany.com Future studies could investigate whether this compound can be induced to follow similar radical-chain pathways under photochemical stimulation, opening up new synthetic possibilities.

Table 1: Potential Unconventional Mechanisms for Future Study

| Proposed Mechanism | Potential Trigger | Key Molecular Feature | Research Question |

| Modulated Catalytic Activity | Aerobic Oxidation Conditions | N-OH Bond Dissociation Energy | How does the 4-hydroxy group influence the catalytic efficiency in oxidation reactions? |

| Photostimulated Radical Reactions | UV/Visible Light | Phthalimide Ring System | Can this compound undergo S(RN)1 reactions to form novel C-N or C-C bonds? |

Development of Novel Synthetic Methodologies for Enhanced Accessibility

The development of more efficient and environmentally benign synthetic routes to this compound is crucial for its wider accessibility and application. Current methodologies for related phthalimides often involve multi-step processes. Future research will likely focus on the development of one-pot syntheses and the use of green chemistry principles.

One potential approach is the use of phase-transfer catalysis, which has been successfully employed for the synthesis of N-butylphthalimide from phthalic anhydride (B1165640) and n-butylamine. google.com Adapting this methodology to start from 4-hydroxyphthalic anhydride could offer a more efficient and scalable process. Additionally, the exploration of novel catalytic systems, such as immobilized enzymes or solid acid catalysts, could lead to more sustainable and cost-effective production methods.

Table 2: Comparison of Potential Synthetic Methodologies

| Methodology | Starting Materials | Key Features | Potential Advantages |

| Conventional Synthesis | 4-hydroxyphthalic acid/anhydride, n-butylamine | Step-wise reaction and purification | Well-established procedures |

| Phase-Transfer Catalysis | 4-hydroxyphthalic anhydride, n-butylamine | Biphasic system, catalyst facilitates reaction | Higher yields, milder conditions, easier separation google.com |

| Biocatalysis | Suitable precursors | Use of enzymes | High selectivity, environmentally friendly |

| Solid Acid Catalysis | 4-hydroxyphthalic anhydride, n-butylamine | Heterogeneous catalyst | Catalyst reusability, simplified workup |

Expansion into New Interdisciplinary Applications

While phthalimide derivatives are known for their use in pharmaceuticals and dyestuffs, emerging research suggests a much broader application scope for compounds like this compound. archivemarketresearch.com A significant area of future exploration is in materials science, specifically as corrosion inhibitors. Derivatives of N-hydroxyphthalimide have demonstrated high inhibition efficiency for carbon steel in acidic environments. chemmethod.com The presence of both a hydroxyl group and an alkyl chain in this compound makes it an excellent candidate for investigation as a corrosion inhibitor, potentially forming a protective film on metal surfaces.

Another exciting interdisciplinary application is in the development of fluorescent probes. N-butyl-naphthalimide derivatives have been synthesized and shown to act as fluorescent sensors for metal ions. researchgate.net The phthalimide core of this compound provides a platform that could be functionalized to create novel fluorescent probes for detecting specific analytes, with the 4-hydroxy group offering a site for further chemical modification.

Advanced Characterization Techniques for Comprehensive Understanding

A deeper understanding of the structure-property relationships of this compound will be facilitated by the application of advanced characterization techniques. While standard spectral methods such as NMR, IR, and mass spectrometry are foundational, more sophisticated techniques will be necessary to probe its electronic structure and behavior in various environments. nih.gov

Computational methods, particularly Density Functional Theory (DFT) studies, will be instrumental in predicting and understanding the molecule's structural and electronic properties. researchgate.net DFT calculations can provide insights into bond energies, molecular orbitals, and electrostatic potential, which are crucial for elucidating reaction mechanisms and designing new applications. researchgate.netresearchgate.net Furthermore, advanced solid-state NMR and X-ray crystallography techniques will be essential for characterizing the compound in its solid form and understanding its crystal packing and intermolecular interactions.

Table 3: Advanced Characterization Techniques and Their Potential Insights

| Technique | Information Gained | Relevance to Research |

| Density Functional Theory (DFT) | Bond dissociation energies, electronic structure, reactivity indices | Predicting catalytic activity, understanding reaction mechanisms researchgate.netresearchgate.net |

| X-ray Crystallography | 3D molecular structure, crystal packing, intermolecular forces | Elucidating structure-property relationships in the solid state |

| Solid-State NMR | Local atomic environments in the solid state | Characterizing polymorphism and interactions in materials applications |

| Time-Resolved Spectroscopy | Excited-state dynamics | Investigating potential for photochemical applications |

Q & A

Q. What are the optimal synthetic routes for 4-hydroxy-N-n-butylphthalimide, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution reactions using precursors like 4-nitro-N-methylphthalimide. For example, substituting the nitro group with a butyloxy moiety under alkaline conditions can yield derivatives. Key parameters include:

- Temperature : Reactions often proceed at 80–100°C in polar aprotic solvents (e.g., DMF).

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reactivity .

- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended.

Post-synthesis, alkaline hydrolysis (e.g., 10% NaOH) converts intermediates to the final phthalic acid derivative .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

- Methodological Answer : Combine NMR (¹H/¹³C) for structural elucidation, HPLC for purity assessment (>95%), and mass spectrometry (ESI-MS) for molecular weight confirmation. For example:

- ¹H NMR : Look for characteristic peaks near δ 7.8–8.2 ppm (aromatic protons) and δ 4.0–4.5 ppm (butyl chain protons).

- IR : Confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches .

Cross-validate results with computational tools (e.g., PubChem data ).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhaling dust (S22) .

- First Aid : In case of skin contact, rinse immediately with water (S24/25) and consult a physician .

Advanced Research Questions

Q. How does this compound mediate catalytic oxidation reactions, and what experimental setups validate its mechanism?

- Methodological Answer : The compound acts as a hydrogen-atom transfer (HAT) catalyst in benzylic oxidations. Key steps:

- Reagent System : Combine with NaOH and O₂ in acetonitrile at 60°C.

- Kinetic Studies : Use HPLC to monitor substrate conversion over time (e.g., 0–24 hrs).

- Mechanistic Probes : Isotope labeling (e.g., D₂O) and radical trapping (e.g., TEMPO) confirm HAT pathways .

Computational modeling (DFT) can further elucidate transition states .

Q. How can researchers resolve contradictions in spectroscopic or catalytic activity data for derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR/X-ray data with multiple databases (e.g., PubChem, NIST ).

- Statistical Analysis : Apply bootstrapping or structural equation modeling to assess reproducibility .

- Contextual Factors : Account for solvent polarity, temperature, and substituent effects (e.g., electron-withdrawing groups reduce catalytic activity) .

Q. What computational strategies are effective for predicting the bioactivity or stability of this compound analogs?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., protein-ligand docking using AutoDock).

- Quantum Mechanics (QM) : Calculate HOMO-LUMO gaps to predict redox behavior .

- Cheminformatics : Use platforms like Chemotion ELN to archive and share datasets .

Q. How should researchers manage and share data on this compound to comply with FAIR principles?

- Methodological Answer :

- Storage : Use repositories like RADAR4Chem or nmrXiv for raw NMR/HPLC data .

- Metadata : Include experimental conditions (e.g., solvent, temperature) and instrument calibration details.

- Collaboration : Leverage NFDI4Chem’s search service (90,000+ datasets) for cross-disciplinary insights .

Data Contradiction Analysis

Q. Why might catalytic efficiency vary across studies using this compound, and how can this be systematically addressed?

- Methodological Answer :

- Source Variability : Impurities in starting materials (e.g., <98% purity) skew results. Validate via HPLC .

- Environmental Factors : Humidity and oxygen levels during reactions impact HAT efficiency. Use inert atmospheres (N₂/Ar) .

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., via Chemotion) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.